5-Methyl-3-nitrothiophene-2-carboxylic acid

Description

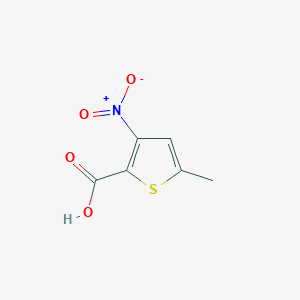

5-Methyl-3-nitrothiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at position 5, a nitro group at position 3, and a carboxylic acid at position 2. Its molecular formula is C₆H₅NO₄S, with a molar mass of 187.18 g/mol. This compound is of interest in pharmaceutical and materials science due to its electron-deficient aromatic system, which facilitates diverse reactivity, such as nucleophilic substitution or coupling reactions. The carboxylic acid group enhances solubility in polar solvents and enables further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula |

C6H5NO4S |

|---|---|

Molecular Weight |

187.18 g/mol |

IUPAC Name |

5-methyl-3-nitrothiophene-2-carboxylic acid |

InChI |

InChI=1S/C6H5NO4S/c1-3-2-4(7(10)11)5(12-3)6(8)9/h2H,1H3,(H,8,9) |

InChI Key |

ISTKGEQGXCFCQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-nitrothiophene-2-carboxylic acid typically involves nitration and carboxylation reactions. One common method includes the nitration of methyl-3-hydroxythiophene-2-carboxylate using fuming nitric acid and sulfuric acid at low temperatures . The resulting nitro compound is then subjected to further reactions to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale nitration and carboxylation processes, utilizing robust reaction conditions and catalysts to ensure high yields and purity. Specific details on the industrial production of this compound are less documented but likely follow similar methodologies used for other thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-nitrothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products:

Oxidation: 5-Methyl-3-aminothiophene-2-carboxylic acid.

Reduction: 5-Methyl-3-nitrothiophene-2-methanol.

Substitution: 5-Bromo-3-nitrothiophene-2-carboxylic acid

Scientific Research Applications

5-Methyl-3-nitrothiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 5-Methyl-3-nitrothiophene-2-carboxylic acid is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The thiophene ring provides a stable scaffold that can interact with various molecular targets, including proteins and nucleic acids .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and functional differences between 5-methyl-3-nitrothiophene-2-carboxylic acid and analogous thiophene derivatives:

Key Observations:

Substituent Positioning: The nitro group at position 3 in the target compound contrasts with its placement at position 5 in 5-nitrothiophene-2-carboxylic acid methyl ester. This difference alters electronic properties: a nitro group at position 3 deactivates the thiophene ring more strongly, reducing electrophilic substitution reactivity compared to position 5 derivatives .

Functional Group Impact: Carboxylic acid vs. methyl ester: The free carboxylic acid group improves water solubility and enables direct conjugation with amines or alcohols, whereas esters require hydrolysis for further modification . Hydrochloride salts (e.g., in 5-[(methylamino)methyl]thiophene-2-carboxylic acid hydrochloride) enhance stability and bioavailability in drug formulations .

Q & A

Q. What are the optimal synthetic routes for 5-methyl-3-nitrothiophene-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nitration and carboxylation of methyl-substituted thiophene precursors. For example, nitration at the 3-position of 5-methylthiophene-2-carboxylic acid can be achieved using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions. The nitro group deshields adjacent protons, causing distinct splitting patterns (e.g., δ 8.2–8.5 ppm for aromatic protons) .

- FT-IR : Peaks at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) validate nitration. The carboxylic acid O-H stretch appears as a broad band near 2500–3000 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₇H₅NO₄S; theoretical 215.0 g/mol) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) in a fume hood. The compound may irritate skin/eyes and release toxic fumes upon decomposition .

- Storage : Keep in amber glass containers at ambient temperatures, away from light and moisture. Avoid incompatible materials (strong bases, oxidizing agents) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives based on this compound for targeted applications?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict electronic properties, reactive sites, and stability. For example:

- Reactivity : Nitro and carboxylic groups act as electron-withdrawing moieties, directing electrophilic substitutions to specific positions .

- Solubility : COSMO-RS simulations optimize solvent selection for crystallization .

Pair computational results with experimental validation (e.g., X-ray crystallography) to refine models .

Q. What strategies resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

- Methodological Answer :

- Systematic Variation : Test catalysts (e.g., Pd/C, CuCl) across temperatures (25–80°C), solvents (DMF, THF), and stoichiometries to identify optimal conditions .

- Data Reconciliation : Use multivariate analysis (e.g., PCA) to correlate variables (yield, purity) and isolate confounding factors (moisture, impurities) .

- Reproducibility Protocols : Standardize reaction setups (e.g., inert atmosphere, degassed solvents) to minimize variability .

Q. How can this compound be integrated into polymer or material science research?

- Methodological Answer :

- Coordination Chemistry : The carboxylic acid group chelates metal ions (e.g., Zn²⁺, Cu²⁺) to form MOFs or conductive polymers. Characterize via XRD and conductivity tests .

- Functionalization : Couple with amines (EDC/NHS chemistry) to create amide-linked dendrimers for optoelectronic applications .

- Thermal Stability : TGA/DSC analyses (up to 300°C) assess degradation profiles for material durability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.